molecular formula C17H15F4NO2 B2939604 3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide CAS No. 1207000-75-6

3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B2939604
CAS No.: 1207000-75-6
M. Wt: 341.306
InChI Key: IQJIFCUXSWVJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide features a propanamide backbone substituted with a 3-(4-fluorophenoxy)phenyl group at the carbonyl-adjacent position and a 2,2,2-trifluoroethyl group on the amide nitrogen.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO2/c18-13-5-7-14(8-6-13)24-15-3-1-2-12(10-15)4-9-16(23)22-11-17(19,20)21/h1-3,5-8,10H,4,9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJIFCUXSWVJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide" typically involves multiple steps:

  • Formation of the Core Structure: : Initially, a phenyl ring is substituted with a 4-fluorophenoxy group through a nucleophilic aromatic substitution reaction.

  • Introduction of the Propanamide Group: : The trifluoroethyl group is introduced via an amidation reaction with propanoyl chloride in the presence of a base like triethylamine.

  • Purification: : The crude product is usually purified by recrystallization or column chromatography.

Industrial Production Methods: While the detailed industrial synthesis may vary, it generally scales up the laboratory procedures using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and reduce production time.

Types of Reactions It Undergoes:

  • Oxidation: : It can undergo oxidation reactions where the fluorophenoxy group may participate, potentially forming quinones.

  • Reduction: : The compound's aromatic rings can be reduced to form corresponding dihydro derivatives.

  • Substitution: : Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the phenyl rings.

Common Reagents and Conditions:

  • Oxidation: : Reagents like KMnO₄ or H₂O₂ can be used under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation using H₂/Pd-C is a common method.

  • Substitution: : Conditions typically involve an electrophile like nitronium ion in a solvent such as acetic acid.

Major Products Formed from These Reactions:

  • Oxidation of the fluorophenoxy group forms phenoxyquinones.

  • Reduction results in dihydro derivatives.

  • Substitution yields a variety of derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide typically involves multiple steps:

  • Formation of the Core Structure : A phenyl ring is substituted with a 4-fluorophenoxy group through a nucleophilic aromatic substitution reaction.
  • Introduction of the Propanamide Group : The trifluoroethyl group is introduced via an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine.
  • Purification : The resulting crude product is purified by methods such as recrystallization or column chromatography.

Industrial production methods generally scale up laboratory procedures using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may be employed to enhance efficiency and reduce production time.

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the presence of fluorinated and phenoxy groups suggests several potential uses:

  • Medicinal Chemistry : The compound may bind to specific receptors, modulating biological pathways involved in inflammation or cell proliferation.
  • Chemical Research : It can act as a nucleophile or electrophile in chemical reactions, participating in various synthetic transformations.
  • Antitubercular Agents: Derivatives of compounds containing a fluorophenoxy group have shown potential as antitubercular agents .

Due to its structural features, this compound may be valuable in developing novel therapeutic agents. For example, compounds containing the 4-fluorophenyl group have exhibited antimicrobial properties. Similarly, related compounds have been evaluated for their ability to inhibit enzymes, such as p38 MAPK, which can lead to therapeutic benefits in conditions characterized by excessive inflammation. Cytotoxicity studies have also been conducted on structurally related compounds, with some derivatives showing promising potential as anticancer agents.

Data Table: Biological Activities of Related Compounds

Activity TypeObserved Effects
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits p38 MAPK activity
CytotoxicitySelective cytotoxicity in cancer cell lines, reducing cell viability in HeLa cells

Case Studies

  • Antimicrobial Effects : Modifications at the phenyl ring of similar thioether compounds have significantly influenced activity. The introduction of fluorine enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity : A derivative of a structurally related compound resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating potential as an anticancer agent.

Structural Insights

The biological activity of this compound is supported by structural features that facilitate interaction with biological targets:

  • Fluorine Substitution : Enhances binding affinity to target proteins.
  • Thioether Linkage : Contributes to increased stability and bioavailability.

Mechanism of Action

The mechanism of action of "3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide" varies depending on its application:

  • Biological Mechanisms: : The compound may bind to specific receptors, modulating biological pathways involved in inflammation or cell proliferation.

  • Chemical Mechanisms: : In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions, participating in various synthetic transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Effects

The following propanamide derivatives share structural similarities with the target compound, differing primarily in substituent groups, which influence physicochemical and biological properties:

Compound Name (Evidence ID) Key Substituents Functional Groups Notable Properties/Activities References
Target : 3-[3-(4-Fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide 3-(4-Fluorophenoxy)phenyl, 2,2,2-trifluoroethyl Amide, fluorophenoxy, trifluoroethyl Hypothesized enhanced stability and lipophilicity N/A
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (2) Indole-ethyl, fluoro-biphenyl Amide, indole, fluoro-biphenyl Potential CNS activity (speculative)
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (4) Cyanophenoxy, trifluoromethylphenyl, hydroxy Amide, cyano, hydroxy, trifluoromethyl Possible carbonic anhydrase inhibition
N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide (5) Fluorobenzyl, fluorophenyl-furyl Amide, fluorobenzyl, furyl Enhanced bioavailability via heterocycle
3-[(4-Fluorophenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)propanamide (7) Fluorophenyl sulfonyl, nitro-methoxy Amide, sulfonyl, nitro, methoxy Increased acidity; antimicrobial potential
3-[(4-Chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide (15) Chlorophenyl sulfonyl, trifluoromethylphenyl Amide, sulfonyl, hydroxy, chloro Discontinued due to stability concerns
Propanamide, N-(4-acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl) (18) Acetylphenyl, bis(trifluoromethyl) Amide, acetyl, trifluoromethyl High lipophilicity and metabolic stability

Structural and Pharmacokinetic Insights

  • Fluorinated Aromatic Groups: Compounds with fluorophenoxy (target, ) or fluorophenyl sulfonyl () substituents exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation. The electron-withdrawing nature of fluorine also enhances binding affinity in enzyme-active sites .
  • Trifluoroethyl vs.

Crystallographic and Stability Data

  • The chloro-trifluoromethylphenyl propanamide () crystallizes in a monoclinic system (space group P2₁/c) with N–H⋯O hydrogen bonds forming chains along the c-axis. This packing behavior suggests similar solid-state stability for the target compound, which shares a trifluoroethyl group .

Biological Activity

The compound 3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F4N2O2C_{18}H_{18}F_4N_2O_2. The compound features a trifluoroethyl group and a fluorophenoxy moiety, which contribute to its unique properties and potential biological activities.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC18H18F4N2O2
Molecular Weight364.34 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Fluorophenoxy Group : This involves the nucleophilic substitution reaction of phenol derivatives with fluorinated alkyl halides.
  • Amidation : The coupling of the fluorophenoxy compound with trifluoroethyl amine to form the amide bond.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated derivatives have shown enhanced cytotoxicity against various cancer cell lines, including prostate and breast cancer cells .

Antioxidant Properties

Research on related compounds suggests that the incorporation of fluorine can enhance antioxidant activity. In particular, fluorinated flavonoids have demonstrated improved radical scavenging capabilities compared to their non-fluorinated counterparts .

Case Studies

  • Study on Cytotoxicity : A study evaluating the cytotoxic effects of various fluorinated compounds found that those with trifluoroethyl groups exhibited lower IC50 values in human cancer cell lines compared to non-fluorinated analogs .
  • Neuroprotective Effects : Another investigation into structurally similar compounds suggested potential neuroprotective effects attributed to antioxidant mechanisms, indicating a promising avenue for further research on this compound .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in cancer cells
AntioxidantEnhanced radical scavenging activity
NeuroprotectivePotential protective effects observed

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is influenced by its fluorophenoxy , amide , and trifluoroethyl groups:

  • Oxidation :
    The fluorophenoxy group can undergo oxidation to form quinone-like derivatives under strong oxidizing agents (e.g., KMnO₄), though specific data for this compound are inferred from analogous structures .

  • Hydrolysis :
    The amide bond is susceptible to acid- or base-catalyzed hydrolysis, yielding carboxylic acid and amine fragments :

    PropanamideHCl H2O3 3 4 Fluorophenoxy phenyl propanoic acid+2 2 2 Trifluoroethylamine\text{Propanamide}\xrightarrow{\text{HCl H}_2\text{O}}\text{3 3 4 Fluorophenoxy phenyl propanoic acid}+\text{2 2 2 Trifluoroethylamine}
  • Electrophilic Substitution :
    The aromatic ring may undergo nitration or halogenation at the meta position relative to the electron-withdrawing fluorophenoxy group .

Reaction Mechanisms

  • Amide Bond Formation :
    The coupling of the trifluoroethylamine to the propanoyl chloride involves activation of the carbonyl group by HATU, forming an active ester intermediate. Nucleophilic attack by the amine then generates the amide bond .

  • Nucleophilic Aromatic Substitution :
    The fluorophenoxy group is introduced via a two-step mechanism:

    • Deprotonation of 4-fluorophenol by KHF₂ to form a phenoxide ion.

    • Attack on the electron-deficient aromatic ring (activated by electron-withdrawing groups) .

Industrial and Optimized Reaction Conditions

Scalable methods emphasize continuous flow chemistry and microwave-assisted synthesis to enhance efficiency :

  • Microwave Heating : Reduces reaction time from 16 h to 2 h for analogous pyrroloindole syntheses .

  • Purification : Column chromatography (silica gel) or recrystallization (ethyl acetate/hexanes) ensures high purity .

Table 2: Industrial-Scale Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Time18–24 h2–4 h (microwave)
Solvent Volume0.25 M (MeCN)0.1 M (continuous flow)
Yield84–99%>95% (optimized)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.